molecular formula C17H22FNO3 B2828191 Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate CAS No. 1260806-41-4

Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate

Cat. No.: B2828191
CAS No.: 1260806-41-4
M. Wt: 307.365
InChI Key: MAFLORYDVGGCKK-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a fluorophenyl group, and a piperidine ring with a ketone functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.

    Formation of the Ketone Functionality: The ketone functionality can be introduced through an oxidation reaction, often using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone functionality can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues. The ketone functionality may also participate in nucleophilic addition reactions with biological nucleophiles, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-[(2-chlorophenyl)methyl]-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-[(2-bromophenyl)methyl]-4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-[(2-methylphenyl)methyl]-4-oxopiperidine-1-carboxylate

Uniqueness

Tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

tert-butyl 3-[(2-fluorophenyl)methyl]-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-9-8-15(20)13(11-19)10-12-6-4-5-7-14(12)18/h4-7,13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFLORYDVGGCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C(C1)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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